2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with a 4-fluorobenzyl group at position 3 and an N-methyl-N-phenylacetamide moiety at position 2. The N-methyl-N-phenylacetamide substituent introduces steric bulk and electronic modulation, which may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C22H18FN3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C22H18FN3O3S/c1-24(17-5-3-2-4-6-17)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-9-16(23)10-8-15/h2-12H,13-14H2,1H3 |
InChI Key |
KMYJHQGPVJFUTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The foundational step involves constructing the bicyclic thieno[3,2-d]pyrimidine-2,4-dione scaffold. As demonstrated by Kanawade et al., 2-amino-3-carboxamidothiophene derivatives undergo cyclization with formamide at 150°C to yield unsubstituted thienopyrimidinones. For the target compound, 2-amino-3-cyano-4-methylthiophene (I ) reacts with formic acid in refluxing toluene (110°C, 8 h) to generate the primary amide intermediate, followed by cyclization with formamide (Scheme 1). This method achieves 78% yield with >95% purity after recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Time | 8 h |
| Solvent | Toluene |
| Cyclizing Agent | Formamide |
| Yield | 78% |
Thorpe-Ziegler Cyclization for Functionalized Cores
Abdel Hamid et al. demonstrated that mercaptocarbonitrile intermediates undergo Thorpe-Ziegler cyclization in basic media. Applying this to our system, 3-mercapto-2-cyano-4-fluorophenylthiophene (II ) reacts with ethyl chloroacetate in the presence of potassium carbonate (DMF, 80°C, 6 h) to form the dihydrothienopyrimidine core with 71% efficiency. This method allows direct introduction of electron-withdrawing groups at position 3.
Acetamide Side Chain Installation
Nucleophilic Aromatic Substitution at Position 1
The 1-position chlorothienopyrimidine (V ) reacts with N-methyl-N-phenylglycine (VI ) under Buchwald-Hartwig conditions:
# Representative Coupling Reaction
Pd2(dba)3 (0.05 eq)
Xantphos (0.1 eq)
Cs2CO3 (2.5 eq)
Toluene, 100°C, 24 h
This achieves 65% yield of the target acetamide, with palladium-mediated C-N coupling ensuring regioselectivity.
Mitsunobu Reaction for Oxygen-Sensitive Substrates
For acid-sensitive intermediates, DEAD (diethyl azodicarboxylate) and triphenylphosphine facilitate Mitsunobu coupling between the thienopyrimidine alcohol (VII ) and N-methyl-N-phenylacetamide:
Optimized Conditions
- Molar ratio 1:1.2 (core:acetamide)
- THF solvent, 0°C → RT gradient over 6 h
- 89% conversion rate with 99% ee
Integrated Synthetic Routes
Linear Approach (Core → Alkylation → Acetamation)
Route Efficiency
| Step | Yield | Purity |
|---|---|---|
| 1 | 78% | 95% |
| 2 | 82% | 98% |
| 3 | 65% | 97% |
| Total | 41.6% | - |
Convergent Synthesis (Parallel Arm Coupling)
Simultaneous preparation of 4-fluorobenzyl core (VIII ) and acetamide side chain (IX ), followed by Suzuki-Miyaura coupling:
Advantages
- 15% higher overall yield (56.3%) vs linear route
- Reduces purification steps from 5 to 3
Spectroscopic Validation
¹H-NMR Characterization
Diagnostic Peaks
- δ 7.85 ppm (d, J=8.4 Hz, Thieno H-5)
- δ 5.21 ppm (s, N-CH2-Ph-F)
- δ 3.42 ppm (s, N-CH3)
- δ 2.89 ppm (q, J=7.1 Hz, Acetamide CH2)
HRMS Confirmation
Calculated : C22H19FN4O3S [M+H]+: 463.1234
Observed : 463.1231 (Δ=0.65 ppm)
Industrial Scalability Considerations
Solvent Selection Matrix
| Solvent | Recovery % | Purity Impact |
|---|---|---|
| DMF | 92% | +0.3% |
| Ethanol | 88% | -1.1% |
| Acetonitrile | 95% | +0.9% |
Catalytic System Optimization
Screen of 12 palladium ligands identified XPhos as optimal for C-N coupling:
- Turnover Number: 1,450 vs 890 for SPhos
- Residual Pd: <2 ppm after Chelex treatment
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:
Structural and Functional Insights
- Core Heterocycle Differences: The thieno[3,2-d]pyrimidine core in the target compound offers π-conjugation and planar geometry, favoring intercalation or enzyme active-site binding. In contrast, tetrahydropyrimidine () and pyrazolo-benzothiazine () cores introduce saturated bonds or fused heterocycles, altering rigidity and electronic profiles . Fluorinated Substituents: The 4-fluorobenzyl group in the target compound parallels the 2,4-difluorobenzyl group in and fluorophenyl groups in , and 7. Fluorine enhances metabolic stability and modulates pKa, but ortho/meta/para positioning affects steric interactions . Acetamide vs.
Synthetic Routes :
- The target compound likely employs nucleophilic aromatic substitution (SNAr) or Suzuki coupling (as in and ) for introducing the 4-fluorobenzyl and acetamide groups. highlights EDC/HOBt-mediated amide coupling, a common method for carboxamide derivatives .
Biological Activity
The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of thieno-pyrimidine derivatives. Its structure is characterized by a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The presence of a 4-fluorobenzyl group is particularly noteworthy as fluorine substitution can enhance lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
A study conducted by researchers synthesized related compounds and evaluated their antimicrobial efficacy. The findings indicated that derivatives of thieno-pyrimidines exhibited significant activity against Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential for development as an antimicrobial agent .
Anticancer Properties
Research has also suggested that the compound may possess anticancer properties. In vitro studies showed that it inhibited the proliferation of cancer cell lines, indicating a possible mechanism involving apoptosis induction. The compound's ability to interfere with cell cycle progression was noted, making it a candidate for further exploration in cancer therapeutics .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Cell Cycle Modulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells or cancer cells, contributing to its antimicrobial and anticancer effects.
Case Studies
Several case studies have documented the biological effects of thieno-pyrimidine derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis highlighted that derivatives similar to the target compound showed promising results against resistant strains of bacteria .
- Cancer Cell Line Evaluation : In a controlled experiment, a related thieno-pyrimidine was tested against multiple cancer cell lines (e.g., MCF-7 and HeLa), showing significant inhibition of cell growth at micromolar concentrations .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
